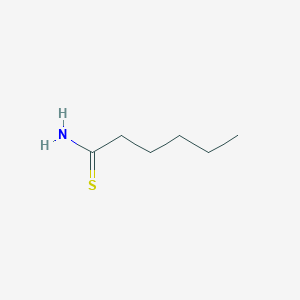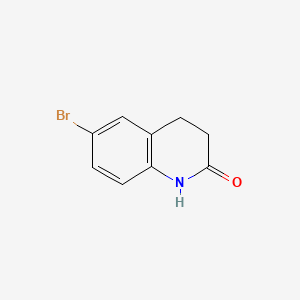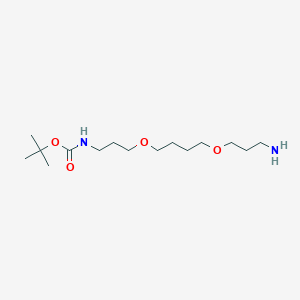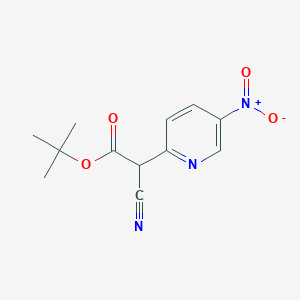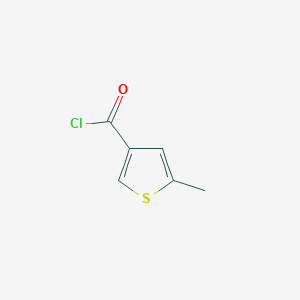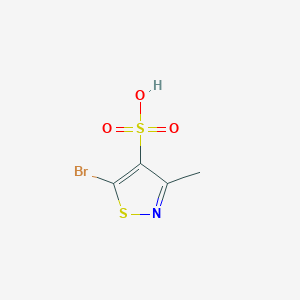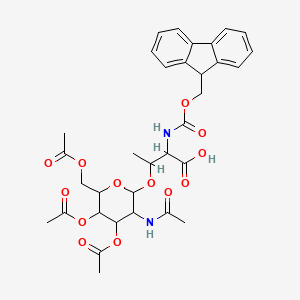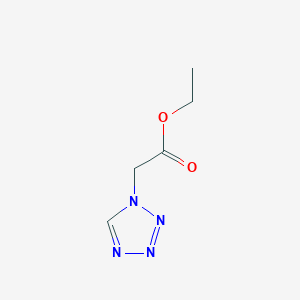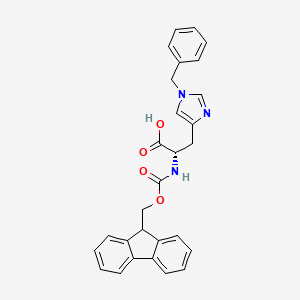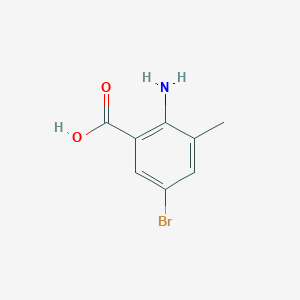
2-Amino-5-bromo-3-methylbenzoic acid
Übersicht
Beschreibung
2-Amino-5-bromo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid substance that appears white to pale brown .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-3-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a methyl group (CH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be represented by the SMILES stringCc1cc(Br)c(N)c(c1)C(O)=O . Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-5-bromo-3-methylbenzoic acid are not available, it’s known that this compound is suitable for solution phase peptide synthesis . This suggests that it can participate in amide bond formation reactions, which are key in peptide synthesis.Physical And Chemical Properties Analysis
2-Amino-5-bromo-3-methylbenzoic acid is a solid at room temperature . It has a melting point of 204-208 °C . The compound is white to light yellow in color .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
2-Amino-5-bromo-3-methylbenzoic acid: is commonly used in peptide synthesis . Its structure, which includes an amino group and a carboxylic acid, makes it a suitable building block for constructing peptides. The bromine atom can be utilized for further functionalization, allowing for the introduction of additional amino acids or modifications.
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions . Its bromine atom is reactive and can participate in substitution reactions, making it valuable for creating complex organic molecules. It’s particularly useful in synthesizing aromatic compounds with specific substituent patterns.
Medicinal Chemistry
In medicinal chemistry, 2-Amino-5-bromo-3-methylbenzoic acid is explored for the development of pharmaceuticals . Its structural motif is found in many biologically active molecules, and modifications to its core structure can lead to new drug candidates with potential therapeutic applications.
Material Science
The compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials . These materials could have unique properties suitable for high-performance applications in various industries, including electronics and biotechnology.
Bioconjugation
2-Amino-5-bromo-3-methylbenzoic acid: can be used for bioconjugation . The amino group can react with carboxylic acids or active esters to form amide bonds, allowing the attachment of the compound to biomolecules. This is particularly useful in the field of targeted drug delivery.
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of analytical instruments . Its defined structure and properties make it ideal for use as a reference material in techniques such as HPLC and mass spectrometry.
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
2-amino-5-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPKYJTGUCBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474402 | |
| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-methylbenzoic acid | |
CAS RN |
206548-13-2 | |
| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

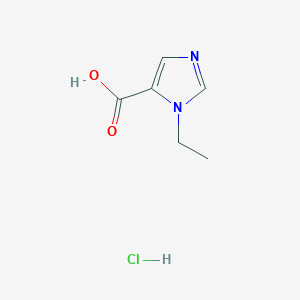


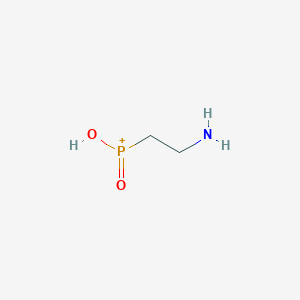
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
